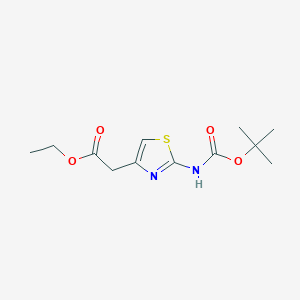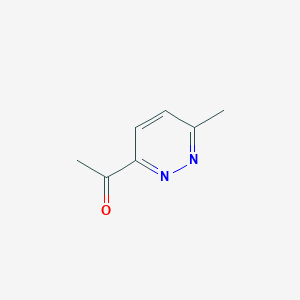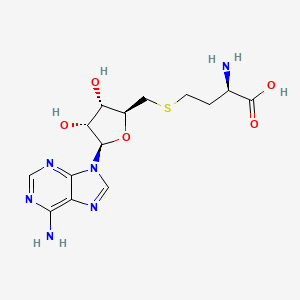
乙酸(2-Boc-氨基噻唑-3-基)酯
描述
Ethyl (2-Boc-Aminothiazole-3-yl)acetate is a chemical compound with the molecular formula C12H18N2O4S and a molecular weight of 286.35 g/mol. It is a versatile building block for the synthesis of various pharmaceutical and biologically active compounds . 2-Aminothiazoles, to which this compound belongs, are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Molecular Structure Analysis
The molecular structure of ethyl (2-Boc-Aminothiazole-3-yl)acetate is characterized by the presence of N, O coordination atoms, which gives it strong coordination ability and allows it to display diverse coordination modes .科学研究应用
合成与表征
乙酸(2-Boc-氨基噻唑-3-基)酯在复杂分子的合成中作为关键中间体。它在通过氧化、溴化和环缩合等过程合成乙酸乙酯(Z)-2-羟基亚氨基-2-(2-氨基噻唑-4-基)中展示了其用途,展示了一种获得氨基噻唑衍生物的多功能方法,产率显着 (Wang Li,2007)。类似地,它已被用于改进生产相关化合物的工艺,强调了它在优化合成途径以提高效率和降低成本方面的作用 (L. Jing,2003)。
分子对接和酶抑制
对源自乙酸(2-Boc-氨基噻唑-3-基)酯的新型 N-芳基噻唑-2-胺和乙酸乙酯 2-[芳基(噻唑-2-基)氨基]的研究突出了其在酶抑制研究中的应用。这些化合物对 α-葡萄糖苷酶和 β-葡萄糖苷酶表现出显着的抑制作用,可能对管理糖尿病和其他代谢紊乱有影响。分子对接研究进一步阐明了它们的作用机制,提供了对其治疗潜力的见解 (Ayesha Babar 等,2017)。
抗肿瘤活性
该化合物的作用延伸到合成具有抗肿瘤活性的复杂金属配合物。研究展示了与氨基噻唑乙酸衍生物的 Cu(II)、Co(II)、Zn(II) 和 Mn(II) 配合物化合物的合成和表征,展示了乙酸(2-Boc-氨基噻唑-3-基)酯在开发新抗癌剂中的潜力。这些配合物对人宫颈癌细胞表现出细胞毒性,表明它们在癌症研究中的潜力 (Maria-Gabriela Alexandru 等,2010)。
抗菌应用
由乙酸(2-Boc-氨基噻唑-3-基)酯合成的(Z)-2-(2-氨基噻唑-4-基)-2-(甲氧基亚氨基)乙酸酯衍生物及其对禾谷镰刀菌和茄瘟镰刀菌的抗菌活性突出了其在解决细菌感染和开发新抗生素方面的相关性 (Ma Xi-han,2011)。
属性
IUPAC Name |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4S/c1-5-17-9(15)6-8-7-19-10(13-8)14-11(16)18-12(2,3)4/h7H,5-6H2,1-4H3,(H,13,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUSLETVAVANTOE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![3-[(Hydrazinocarbonothioyl)amino]benzoic acid](/img/structure/B1317153.png)


![4,7-Dichlorobenzo[d]thiazol-2(3H)-one](/img/structure/B1317157.png)
![[(Pyridin-4-ylmethyl)-amino]-acetic acid](/img/structure/B1317158.png)
![3-[3-(ethoxycarbonyl)-2-methyl-5-(4-methylphenyl)-1H-pyrrol-1-yl]propanoic acid](/img/structure/B1317160.png)